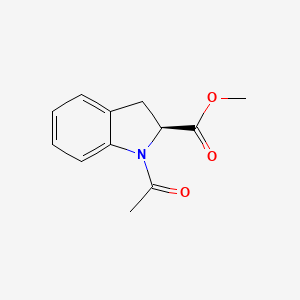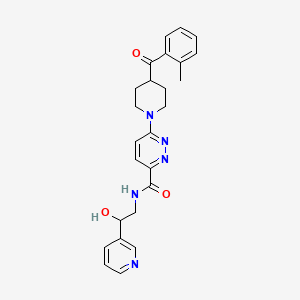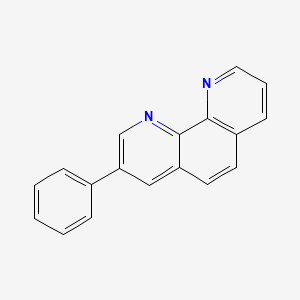
Tri-t-butylphosphonium trifluoromethanesulfonate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalysis and Organometallic Chemistry
Tri-t-butylphosphonium trifluoromethanesulfonate serves as a valuable ligand in catalytic reactions. Its phosphonium cation can coordinate with transition metals, enhancing their reactivity. Researchers have employed it in cross-coupling reactions, C-H activation, and asymmetric transformations. The trifluoromethanesulfonate anion stabilizes metal complexes, making this compound a versatile tool for synthetic chemists .
Heck Reactions and Alkene Functionalization
In organic synthesis, Tri-t-butylphosphonium trifluoromethanesulfonate plays a crucial role in Heck reactions. These palladium-catalyzed coupling reactions allow the direct arylation of alkenes. By using this compound as a ligand, chemists achieve efficient and selective C-C bond formation. The trifluoromethanesulfonate group enhances the electrophilicity of the arylpalladium intermediate, facilitating the reaction .
Phosphine Ligands for Transition Metal Complexes
As a phosphine ligand, Tri-t-butylphosphonium trifluoromethanesulfonate contributes to the stability and reactivity of transition metal complexes. It participates in various catalytic processes, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Stille reactions. Its steric bulk and electron-withdrawing trifluoromethanesulfonate group influence the catalytic activity and selectivity .
Materials Science and Ionic Liquids
Researchers have explored Tri-t-butylphosphonium trifluoromethanesulfonate in materials science. It serves as a building block for designing new ionic liquids (ILs). ILs based on this compound exhibit unique properties, such as high thermal stability, low volatility, and tunable solvation behavior. These ILs find applications in electrochemistry, separations, and green chemistry .
Photoredox Catalysis
In photoredox reactions, Tri-t-butylphosphonium trifluoromethanesulfonate acts as a photoactive species. Upon photoexcitation, it generates radical cations or anions, which participate in redox processes. These reactions enable the construction of complex molecules, such as heterocycles and natural product derivatives. The trifluoromethanesulfonate moiety enhances the electron transfer efficiency .
Biological Applications
While less explored, Tri-t-butylphosphonium trifluoromethanesulfonate shows promise in biological studies. Its lipophilic nature allows it to penetrate cell membranes, making it a potential tool for drug delivery or bioimaging. Researchers are investigating its interactions with biomolecules and exploring its use in targeted therapies .
Safety and Hazards
Tri-t-butylphosphonium trifluoromethanesulfonate is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) according to the Globally Harmonized System (GHS) . It is advised to avoid contact with eyes, skin, or clothing, and to wear protective gloves, clothing, and eye/face protection . In case of inhalation, move the person to fresh air and keep them comfortable for breathing .
Wirkmechanismus
Target of Action
Tri-t-butylphosphonium trifluoromethanesulfonate is a type of phosphine ligand precursor . Phosphine ligands are a class of organophosphorus compounds that have a central phosphorus atom connected to three carbon atoms . They are commonly used in various stoichiometric and catalytic processes .
Mode of Action
The compound interacts with its targets by replacing the neat phosphine in a variety of stoichiometric and catalytic processes . The free phosphine can be easily generated in situ by adding a Brønsted base .
Biochemical Pathways
Phosphine ligands are known to play a crucial role in various chemical reactions, including cross-coupling reactions .
Result of Action
It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Tri-t-butylphosphonium trifluoromethanesulfonate is remarkably air- and moisture-stable compared to the malodorous and pyrophoric parent phosphines . This stability suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as air and moisture.
Eigenschaften
IUPAC Name |
tritert-butylphosphanium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.CHF3O3S/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)8(5,6)7/h1-9H3;(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAVINYLAQGRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28F3O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081580.png)
![N-(2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081586.png)
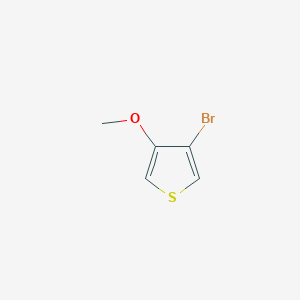
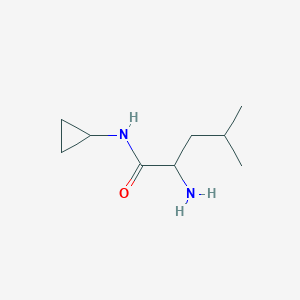
![1-[2-(3-Fluorophenyl)acetyl]piperidine-2-carboxylic acid](/img/structure/B3081616.png)



